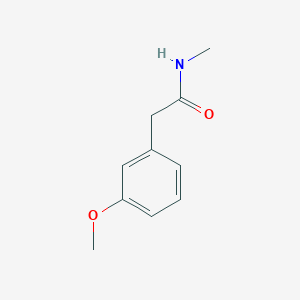

2-(3-methoxyphenyl)-N-methylacetamide

描述

2-(3-methoxyphenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Compounds with similar structures have been found to target tubulin . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .

Mode of Action

Related compounds have been shown to inhibit the activity of their target proteins . For instance, certain compounds can disrupt tubulin polymerization, affecting cell division and potentially leading to cell death .

Biochemical Pathways

Disruption of tubulin polymerization can affect several cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Pharmacokinetics

Similar compounds, such as curcumin, have been shown to have low systemic bioavailability due to rapid metabolic reduction and conjugation .

Result of Action

Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .

生化分析

Biochemical Properties

2-(3-methoxyphenyl)-N-methylacetamide, due to its structural similarity to other phenolic compounds, might interact with various enzymes, proteins, and biomolecules. It could potentially participate in hydrogen bonding and hydrophobic interactions due to the presence of the methoxyphenyl group and the acetamide moiety .

Cellular Effects

Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . It could potentially interact with cellular receptors or enzymes, influencing their activity and thus altering cellular functions .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. Its methoxyphenyl group might interact with aromatic residues in proteins through pi-pi interactions, while the acetamide group could form hydrogen bonds .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit stability under physiological conditions .

Dosage Effects in Animal Models

Similar compounds have shown dose-dependent effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are often metabolized by cytochrome P450 enzymes, and may interact with various enzymes or cofactors .

Transport and Distribution

Similar compounds can be transported by various protein carriers and can accumulate in specific tissues .

Subcellular Localization

Similar compounds can localize to specific compartments or organelles based on their physicochemical properties and any post-translational modifications .

生物活性

2-(3-Methoxyphenyl)-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in analgesic and anti-inflammatory applications. Its structure, featuring a methoxy group on a phenyl ring and an N-methylacetamide moiety, suggests it may interact with biological targets similar to existing analgesics.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 209.24 g/mol

- Structural Characteristics : The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several noteworthy biological activities:

- Analgesic Properties : Investigations suggest that this compound may inhibit cyclooxygenase (COX) enzymes, crucial in inflammatory pain pathways. The structural similarity to known analgesics implies a potential for pain relief applications.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, possibly by affecting cytokine production and inhibiting inflammatory mediators such as nitric oxide synthase (iNOS) and COX-2 .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound likely interacts with enzymes involved in the inflammatory process, particularly COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Interaction : Its structural features suggest potential binding to various neurotransmitter receptors, which could mediate its analgesic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(4-bromophenyl)-N-methylacetamide | Structure | Contains a bromine substituent which may enhance biological activity through different interaction profiles. |

| 2-(4-chlorophenyl)-N-methylacetamide | Structure | The chlorine atom could affect lipophilicity and receptor binding affinity compared to the methoxy group. |

| N-Methyl-2-phenylacetamide | Structure | Lacks substituents on the phenyl ring, providing a baseline for comparing substituent effects on activity. |

The methoxy substitution in this compound may significantly influence its pharmacological properties compared to similar compounds lacking this feature.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of related acetamide derivatives:

- Antibacterial Activity : A series of acetamide derivatives were synthesized and evaluated for their antibacterial properties. Some exhibited significant activity against various bacterial strains, suggesting that modifications in the acetamide structure can lead to enhanced biological effects .

- Antibiofilm Potential : Derivatives similar to this compound showed promising antibiofilm activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae, indicating potential applications in treating infections .

- In vitro Studies : Various studies have highlighted the importance of structural modifications in enhancing the efficacy of acetamides against specific biological targets, reinforcing the need for further exploration of this compound's derivatives .

科学研究应用

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Properties

Preliminary studies indicate that 2-(3-methoxyphenyl)-N-methylacetamide exhibits notable analgesic and anti-inflammatory effects. This is attributed to its structural similarity to known analgesics, which may allow it to interact with pain pathways effectively. The methoxy group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy in therapeutic settings.

Potential for CNS Drug Development

The compound's structure suggests it could serve as a scaffold for developing central nervous system (CNS) active drugs. Its derivatives have been explored for their efficacy in treating conditions such as pain and inflammation, with a focus on interactions with neurotransmitter receptors.

Mechanisms of Action

Research indicates that this compound may inhibit cyclooxygenase enzymes, which are critical in inflammatory responses. Further investigation is required to clarify its mechanisms of action and potential off-target effects.

Organic Synthesis Applications

Role as a Reagent in Organic Reactions

The compound can be utilized in organic synthesis reactions, such as the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde to form tetrahydroisoquinolines. These structures are significant in the synthesis of various alkaloids.

Synthetic Routes

Several synthetic pathways for producing this compound have been developed, emphasizing its versatility as a building block in organic chemistry. The methodologies often involve palladium-catalyzed reactions to create complex ring systems integral to CNS-active compounds.

Analytical Chemistry Applications

Fluorimetric Assays

Derivatives of this compound are also employed as standards or reagents in analytical methods, including fluorimetric assays. These assays measure fluorescence emitted by a sample upon excitation with light, allowing for the detection of biologically relevant molecules.

Quantitative Analysis

The sensitivity and specificity of these assays can be quantified using parameters like the limit of detection (LOD) and limit of quantification (LOQ), ensuring accurate measurements in various biological contexts.

Table 1: Comparison of Structural Analogues

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(4-bromophenyl)-N-methylacetamide | Structure | Contains bromine; may enhance biological activity through different interactions. |

| 2-(4-chlorophenyl)-N-methylacetamide | Structure | Chlorine atom affects lipophilicity and receptor binding affinity. |

| N-Methyl-2-phenylacetamide | Structure | Baseline for comparing substituent effects on activity. |

| Activity Type | Observations |

|---|---|

| Analgesic | Exhibits pain-relieving properties similar to known analgesics. |

| Anti-inflammatory | Potential inhibition of cyclooxygenase enzymes involved in inflammation. |

| CNS Activity | May interact with neurotransmitter receptors; further studies needed. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methoxyphenyl)-N-methylacetamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, coupling 3-methoxyphenylacetic acid derivatives with methylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) is a common approach . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Impurity profiling via HPLC with UV detection (e.g., 254 nm) ensures <1% related substances, as validated in similar acetamide purification protocols .

Q. How can the physicochemical properties of this compound be experimentally determined?

- Methodological Answer : Key properties include:

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods (reported range: 71–73°C for analogs) .

- LogP : Reverse-phase HPLC using octanol-water partitioning or computational tools (e.g., XlogP ≈ 1.8 for structurally related compounds) .

- Hydrogen Bonding : FT-IR spectroscopy (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and crystallographic data (e.g., intermolecular N–H⋯O interactions in acetamides) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogs like N-(3-amino-4-methoxyphenyl)acetamide:

- Use PPE (gloves, lab coat, goggles).

- Avoid inhalation; work in a fume hood.

- Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring affect the compound’s crystallographic conformation?

- Methodological Answer : X-ray crystallography of analogs (e.g., 2-chloro-N-(3-methylphenyl)acetamide) shows that meta-substituents (e.g., –OCH₃) influence molecular packing via N–H⋯O hydrogen bonds and van der Waals interactions. Compare torsion angles (C–C–N–C) in single-crystal studies to model steric effects .

Q. What computational strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Models : Corrogate structural descriptors (e.g., Hammett σ for –OCH₃) with bioactivity data from analogs (e.g., 2-(3-cyano-4,6-dimethylpyridinyl)acetamide derivatives) .

Q. How can metabolic stability be evaluated in vitro for this acetamide derivative?

- Methodological Answer :

属性

IUPAC Name |

2-(3-methoxyphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-10(12)7-8-4-3-5-9(6-8)13-2/h3-6H,7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWJVGKRKSSQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。